molecular formula C9H11N2Na2O9P B12398750 Uridine 5'-monophosphate-13C (disodium)

Uridine 5'-monophosphate-13C (disodium)

Cat. No.: B12398750
M. Wt: 369.14 g/mol
InChI Key: KURVIXMFFSNONZ-HTOGVELDSA-L
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Description

Uridine 5’-monophosphate-13C (disodium) is a labeled nucleotide used in various scientific research applications. It is a pyrimidine nucleotide that serves as a key precursor for the synthesis of vital biomolecules like ribonucleic acid (RNA), phospholipids, and glycogen . The compound is labeled with carbon-13, a stable isotope, which makes it useful in nuclear magnetic resonance (NMR) studies and other analytical techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Uridine 5’-monophosphate-13C (disodium) involves several steps:

    Starting Material: The synthesis begins with cytidine monophosphate or its sodium salt.

    Nitrosation: Sodium nitrite is added to the starting material in deionized water, followed by the dropwise addition of acid or acid anhydride.

    pH Adjustment: The reaction mixture is adjusted to a pH of 6.4-7.2.

    Crystallization: The mixture is combined with ethanol to crystallize the product, which is then filtered to obtain a crude product.

    Recrystallization: The crude product is dissolved in water, and the pH is adjusted to 7.0-8.5.

Industrial Production Methods

Industrial production of Uridine 5’-monophosphate-13C (disodium) typically involves the extraction of nucleic acids from yeast, followed by enzymatic degradation and ion exchange chromatography. The product is then neutralized with sodium hydroxide, concentrated, and crystallized .

Chemical Reactions Analysis

Uridine 5’-monophosphate-13C (disodium) undergoes various chemical reactions:

Common Reagents and Conditions

    Oxidation: Bromine, hydrochloric acid, and heat.

    Reduction: Specific reducing agents under controlled conditions.

    Substitution: Nucleophiles in aqueous or organic solvents.

Major Products

    Oxidation: The major products include various oxidized forms of the nucleotide.

    Reduction: Reduced forms of the nucleotide.

    Substitution: Substituted nucleotides with different functional groups.

Scientific Research Applications

Uridine 5’-monophosphate-13C (disodium) is widely used in scientific research:

Comparison with Similar Compounds

Uridine 5’-monophosphate-13C (disodium) can be compared with other similar compounds:

Uniqueness

The uniqueness of Uridine 5’-monophosphate-13C (disodium) lies in its isotopic labeling, which allows for detailed NMR studies and other analytical techniques that require stable isotopes .

List of Similar Compounds

Properties

Molecular Formula

C9H11N2Na2O9P

Molecular Weight

369.14 g/mol

IUPAC Name

disodium;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy(513C)oxolan-2-yl]methyl phosphate

InChI

InChI=1S/C9H13N2O9P.2Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1/i8+1;;

InChI Key

KURVIXMFFSNONZ-HTOGVELDSA-L

Isomeric SMILES

C1=CN(C(=O)NC1=O)[13C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+]

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+]

Origin of Product

United States

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